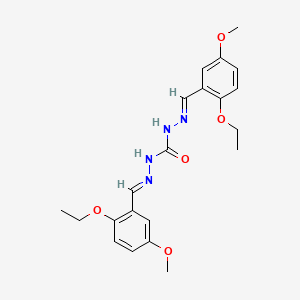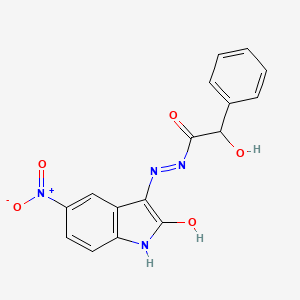![molecular formula C16H16ClNO2 B3867099 (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B3867099.png)
(1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine, commonly known as 4-Chloroamphetamine (4-CA), is a psychoactive drug that belongs to the amphetamine class of drugs. It is a synthetic compound that has been used in scientific research to study the effects of amphetamines on the central nervous system. The purpose of
Mécanisme D'action
The mechanism of action of (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine involves the stimulation of the release of dopamine, serotonin, and norepinephrine in the brain. This leads to increased activity in the central nervous system, which can result in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine include increased heart rate, blood pressure, and body temperature. It can also lead to decreased appetite and increased metabolism. Prolonged use of (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine can lead to tolerance and dependence, and withdrawal symptoms may occur when use is discontinued.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to have consistent effects on the central nervous system, which makes it a reliable compound for studying the effects of amphetamines. One limitation of using (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine in lab experiments is that it is a psychoactive drug that can have harmful effects on the body if not used properly.
Orientations Futures
For research on (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine include studying its effects on different populations, such as children and the elderly. It may also be useful to study the effects of different dosages and administration methods of (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine. Additionally, research could be conducted on the long-term effects of (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine use on the central nervous system and the body as a whole. Finally, research could be conducted on the potential therapeutic uses of (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine in the treatment of certain disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.
Conclusion:
In conclusion, 4-Chloroamphetamine is a synthetic compound that has been used in scientific research to study the effects of amphetamines on the central nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine could provide valuable insights into the effects of amphetamines on the central nervous system and the potential therapeutic uses of (1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine in the treatment of certain disorders.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)[2-(4-chlorophenyl)ethyl]amine has been used in scientific research to study the effects of amphetamines on the central nervous system. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased alertness, energy, and euphoria. It has also been used to study the effects of amphetamines on learning and memory.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15/h1-6,9,18H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGXVBJGCVZWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867046.png)
![4-bromobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3867058.png)
![2-{[methyl(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)amino]methyl}nicotinic acid](/img/structure/B3867063.png)
![5-amino-3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3867068.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3867074.png)

![N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867088.png)

![5-(3,4-dimethoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3867107.png)



![3-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3867144.png)